molecular formula CNO- B1221674 Cyanate CAS No. 661-20-1

Cyanate

Numéro de catalogue: B1221674
Numéro CAS: 661-20-1
Poids moléculaire: 42.017 g/mol
Clé InChI: IQPQWNKOIGAROB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le cyanate est un anion de formule chimique OCN−. Il s’agit d’un hybride de résonance de trois formes : [O−−C≡N] (61 %), [O=C=N−] (30 %) et [O+≡C−N2−] (4 %) . Le this compound est dérivé de l’acide isocyanique (H−N=C=O) et de son tautomère mineur, l’acide cyanique (H−O−C≡N).

Méthodes De Préparation

Le cyanate peut être synthétisé par diverses méthodes :

Analyse Des Réactions Chimiques

Le cyanate subit diverses réactions chimiques :

4. Applications de la recherche scientifique

Le this compound a des applications diverses dans la recherche scientifique :

Comparaison Avec Des Composés Similaires

Le cyanate est similaire à d’autres composés azotés tels que :

    Isothis compound (−N=C=O) : Contrairement au this compound, l’isothis compound est très réactif et utilisé dans la production de polyuréthanes.

    Fulminate (−O−N+≡C−) : Le fulminate est beaucoup moins stable que le this compound et est connu pour ses propriétés explosives.

    Oxyde de nitrile (−CNO ou −C≡N+−O−) : Les oxydes de nitrile sont utilisés en synthèse organique pour les réactions de cycloaddition.

Les propriétés uniques du this compound, telles que sa capacité à agir comme un ligand ambidentate et son rôle dans le cycle biologique de l’azote, le distinguent de ces composés similaires .

Activité Biologique

Cyanate (OCNOCN^-) is a chemical compound that has garnered attention due to its biological activities and potential applications in various fields, including bioremediation and toxicology. This article explores the biological activity of this compound, detailing its mechanisms, effects on living organisms, and relevant case studies.

This compound is an anion derived from cyanic acid, characterized by a carbon atom triple-bonded to nitrogen and single-bonded to oxygen. Its structural formula can be represented as:

HOCNorOCN\text{HOCN}\quad \text{or}\quad OCN^-

This compound is soluble in water and can participate in various biochemical reactions, particularly in microbial metabolism.

Mechanisms of Biological Activity

This compound exhibits several biological activities, primarily through its interaction with enzymes and metabolic pathways. Key mechanisms include:

  • Inhibition of Enzymatic Activity : this compound can inhibit enzymes involved in sulfur metabolism and detoxification pathways. For instance, it affects the activity of cysteine metabolism enzymes, which play a crucial role in detoxifying harmful substances such as cyanide .
  • Microbial Metabolism : Certain microorganisms can utilize this compound as a nitrogen source, converting it into ammonia and carbon dioxide through enzymatic pathways. This process is significant for bioremediation efforts aimed at detoxifying cyanide-contaminated environments .

Toxicological Effects

This compound's toxicity varies depending on the concentration and exposure route. It has been classified under various occupational exposure bands due to its potential health risks. The NIOSH occupational exposure banding process evaluates its effects across multiple endpoints, including:

  • Acute Toxicity
  • Genotoxicity
  • Respiratory Sensitization
  • Skin Sensitization
  • Specific Target Organ Toxicity

1. Microbial Biodegradation of this compound

A study investigated the use of a bacterial consortium capable of degrading cyanide and this compound under varying conditions. The research demonstrated that specific bacteria could effectively utilize this compound, achieving significant degradation rates over time . The results indicated that optimizing factors such as pH and temperature could enhance biodegradation efficiency.

Bacterial ConsortiumInitial Concentration (mg/L)Degradation Rate (%)
Bacillus pumilus50099.7
Mixed Culture10080

2. This compound's Impact on Anaerobic Metabolism

Research focused on the effects of this compound on anaerobic sulfur metabolism revealed that elevated levels could inhibit key enzymes involved in detoxification processes . This inhibition can lead to increased toxicity in anaerobic environments, highlighting the need for careful monitoring in industrial applications where this compound is present.

Research Findings

Recent studies have highlighted the following key findings regarding this compound's biological activity:

  • Biodegradation Pathways : The hydrolytic pathway is the most common route for microbial degradation of this compound, involving enzymes such as nitrilase and cyanidase .
  • Environmental Applications : this compound can be effectively used in bioremediation strategies to detoxify environments contaminated with cyanide compounds .
  • Health Risks : Continuous exposure to this compound may pose significant health risks, necessitating regulatory measures to limit occupational exposure .

Propriétés

Numéro CAS

661-20-1

Formule moléculaire

CNO-

Poids moléculaire

42.017 g/mol

Nom IUPAC

isocyanate

InChI

InChI=1S/CNO/c2-1-3/q-1

Clé InChI

IQPQWNKOIGAROB-UHFFFAOYSA-N

SMILES

C(=[N-])=O

SMILES canonique

C(=[N-])=O

Origine du produit

United States

Synthesis routes and methods I

Procedure details

Zero point zero five part by mass of tetrabutylammonium bromide was added to 100 parts by mass of a bisphenol F type epoxy resin (Epiclon 830), and with stirring the mixture was heated to 175° C. Then, 20 parts by mass of toluene diisocyanate were supplied, taking 3 hours, and the mixture was further stirred at 175° C. for 4 hours, to obtain an isocyanate modification product of the bisphenol F type epoxy resin.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
epoxy resin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 1.00 g phenylisocyanate in 50 ml dry toluene was prepared. Several dilutions of the stock isocyanate solution were made and an infrared absorbance versus concentration curve was obtained using the IR absorbance at 2265 cm-1 divided by the IR cell path length (in cm). The slope of this line gave a concentration factor of 0.118 mmole isocyanate/absorbance unit cm-1.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The organic polyisocyanate H (NCO content=28.1%) in the form of a prepolymer was prepared in a manner similar to that in the preparation of the organic polyisocyanate B, except that 16.0 parts of an isocyanate-modifying polyether polyol (functionality of the starting material=3; hydroxyl equivalent=1700; and EO content=95%) was reacted with polymethylene polyphenylisocyanate, which isocyanate-modifying polyether polyol was obtained by addition polymerization of propylene oxide and ethylene oxide as alkylene oxide to glycerin as a starting material. The thus obtained organic polyisocyanate H was deposited after it was left at the room temperature for two hours, so that this organic polyisocyanate H could not be used for forming the soft polyurethane foam described below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Propionaldazine is synthesized by the reaction of propionaldehyde with hydrazine hydrate by operating as in Example 1. The cyclooligomerization reaction is then carried out according to the conditions described in Example 1, by causing the azine to react with the butadiene in a ratio of 1/3 in the presence of nickel prepared by the reduction of nickel acetylacetonate (1 at.g. of Ni for 20 moles of azine) and of triphenylphosphine. In 100 ml of tert. butanol, 12.15 g of 3,12-diethyl-1,2-diaza-1,5,9-cyclododecatriene are hydrogenated in 300-ml autoclave, in the presence of 1.3 g of rhodium catalyst deposited at 5% on alumina. The reaction is allowed to proceed for 30 minutes at 45° C. under 130 bars of hydrogen, then for 111/2 hours at 185° C. under 150 bars. The diamine (8.71 g) is phosgenated, in the form of the chlorhydrate, as in Example 1 in order to lead to 9.6 g (yield 90%) of crude isocyanate. The distillation of the latter leads to 1,10-diethyldecane-1,10-diisocyanate, a colorless liquid having a content of 2 NCO groups per mole and the following N.M.R. characteristics of the 13C atom (chemical shifts in relation to CDCl3 at 77 ppm): ##STR12##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
1.3 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mol
Type
catalyst
Reaction Step Four
[Compound]
Name
azine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
3,12-diethyl-1,2-diaza-1,5,9-cyclododecatriene
Quantity
12.15 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
diamine
Quantity
8.71 g
Type
reactant
Reaction Step Nine

Synthesis routes and methods V

Procedure details

To a solution of Example 15 (24.9 mg, 0.06 mmol) in 1 ml THF/DMF (9/1), was added ethyl isocyanatoacetate (11.6 mg, 0.089 mmol), and the reaction mixture was stirred overnight at RT. The titled compound was obtained (33.3 mg) after treatment with PS-Trisamine (Argonaut, 73 mg, 0.267 mmol) and PS-Isocyanate (Argonaut, 85 mg, 0.122 mmol). Retention time: 1.99 min., 544 (M+1); (LCMS conditions: LC Micromass platform (APCI+, DAD (210-400 nm)), Column: TSK gel Super ODS 4.6 mm ID×5 cm, Flow rate: 2.75 mL/min, Gradient: from 100% eluent A to 100% eluent B in 2 min., with a plateau with 100% eluent B during 1 min. Eluent A: H2O (0.05% TFA), Eluent B: CH3CN/H2O/TFA (80/20/0.05)).
Name
solution
Quantity
24.9 mg
Type
reactant
Reaction Step One
Quantity
11.6 mg
Type
reactant
Reaction Step One
Name
THF DMF
Quantity
1 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyanate
Reactant of Route 2
Cyanate
Reactant of Route 3
Cyanate
Reactant of Route 4
Cyanate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.